molecular formula C15H17F2NO3 B13372886 Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate

Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate

Cat. No.: B13372886
M. Wt: 297.30 g/mol
InChI Key: FGPDSQNUGQJZOQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with an ethyl ester and a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2,4-difluorobenzoyl)-4-piperidinecarboxylate
  • Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate
  • N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is unique due to the specific positioning of the difluorobenzoyl group and the ethyl ester on the piperidine ring. This configuration imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C15H17F2NO3

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 1-(2,6-difluorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17F2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3

InChI Key

FGPDSQNUGQJZOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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